2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
CAS No.:
Cat. No.: VC15825519
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O3 |
|---|---|
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 2-(2-cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)acetic acid |
| Standard InChI | InChI=1S/C11H13N3O3/c15-10(16)6-13-3-4-14-9(11(13)17)5-8(12-14)7-1-2-7/h5,7H,1-4,6H2,(H,15,16) |
| Standard InChI Key | YZSQMTHFWFXZOM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NN3CCN(C(=O)C3=C2)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid features a fused pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group and an acetic acid side chain. Its molecular formula is , with a molecular weight of 235.24 g/mol. The IUPAC name, 2-(2-cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)acetic acid, reflects its bicyclic system and functional groups.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 2-(2-cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)acetic acid |
| Canonical SMILES | C1CC1C2=NN3CCN(C(=O)C3=C2)CC(=O)O |
| Topological Polar Surface Area | 95.5 Ų |
The cyclopropyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the acetic acid moiety improves solubility for pharmacological applications .
Synthesis and Manufacturing
The synthesis involves multi-step organic reactions, typically starting with condensation of 5-aminopyrazole derivatives with carbonyl compounds. Microwave-assisted techniques have been employed to optimize yield and reduce reaction times. A representative protocol includes:
-
Cyclopropane Introduction: Reaction of pyrazole intermediates with cyclopropane precursors under basic conditions.
-
Ring Closure: Acid-catalyzed cyclization to form the pyrazolo[1,5-a]pyrazine core.
-
Side Chain Addition: Coupling with bromoacetic acid derivatives via nucleophilic substitution.
Table 2: Synthetic Optimization Parameters
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12–24 hours | 30–60 minutes |
| Yield | 45–55% | 70–80% |
| Purity | 90–92% | 95–98% |
These methods align with strategies used for structurally related pyrazoloquinazolines, where microwave irradiation enhances efficiency .
Biological Activities and Mechanisms
Metabotropic Glutamate Receptor 2 (mGluR2) Modulation
The compound acts as a negative allosteric modulator (NAM) of mGluR2, reducing receptor activity by binding to an allosteric site distinct from the orthosteric glutamate-binding domain . This modulation decreases intracellular cAMP levels, offering therapeutic potential in neurological disorders:
Aldose Reductase Inhibition
It inhibits aldose reductase (), an enzyme implicated in diabetic complications like neuropathy and retinopathy. The acetic acid group interacts with the enzyme’s anion-binding pocket, competitively displacing glucose-derived substrates.
Table 3: Biological Target Affinities
| Target | Activity | |
|---|---|---|
| mGluR2 | Negative Allosteric Modulation | 12.3 nM |
| Aldose Reductase | Competitive Inhibition | 0.8 µM |
Therapeutic Applications
Neurological Disorders
Preclinical studies suggest efficacy in anxiety and schizophrenia models. In rodent assays, the compound reduced marble-burying behavior (anxiety) by 62% and prepulse inhibition deficits (schizophrenia) by 45% at 10 mg/kg .
Diabetic Complications
By inhibiting aldose reductase, it prevents sorbitol accumulation in lens and nerve tissues, mitigating cataract formation and neuropathy in diabetic rat models.
Table 4: In Vivo Efficacy Data
| Model | Dose (mg/kg) | Efficacy (%) |
|---|---|---|
| Anxiety (Marble-Burying) | 10 | 62 |
| Schizophrenia (PPI) | 10 | 45 |
| Diabetic Neuropathy | 20 | 58 |
Recent Advances and Future Directions
Structural analogs with 6,7-dihydropyrazolo[1,5-a]pyrazine scaffolds, such as GYH2-18 derivatives, have demonstrated antiviral activity against hepatitis B virus (HBV) . This suggests potential repurposing of the compound for infectious diseases. Future research should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume